molecular formula C18H20O2 B13170550 Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate

Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13170550
M. Wt: 268.3 g/mol
InChI Key: RWQWWJNRBSCOHK-UHFFFAOYSA-N
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Description

Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methyl ester group and a tert-butyl group attached to the biphenyl structure. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the ester group.

    Methyl 4-tert-butylbenzoate: Contains a single benzene ring with a tert-butyl group and a methyl ester group.

Uniqueness

Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the biphenyl structure with both a tert-butyl group and a methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 4-(4-tert-butylphenyl)benzoate

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-11-9-14(10-12-16)13-5-7-15(8-6-13)17(19)20-4/h5-12H,1-4H3

InChI Key

RWQWWJNRBSCOHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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